(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester
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Overview
Description
(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Related compounds, such as indole derivatives, have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, they can inhibit the proliferation of cancer cells and microbes .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that the process of esterification with short-chain alcohols has been shown to increase the bioavailability of related compounds .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester. For instance, the presence of water content in the oil strongly inhibits the ester conversion . Additionally, pockets of water within a tank can create conditions for uncontrollable growth of bacteria and fungi, which can be devastating for the fuel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aniline derivative with an aldehyde, followed by cyclization and esterification steps. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroquinoline derivatives: These compounds have a similar tetrahydroquinoline ring system and are used in similar applications.
Uniqueness
(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNZWYHFRIZPG-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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